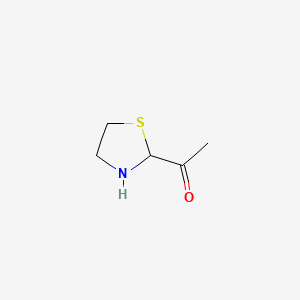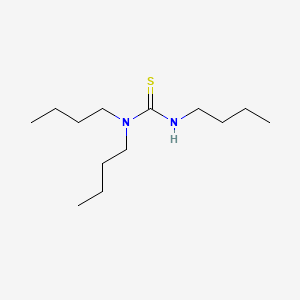
Hidrogenocarbonato de tert-butilo
Descripción general
Descripción
Tert-butyl hydrogen carbonate (TBHC) is a chemical compound that is widely used in organic synthesis as a mild and efficient carbon dioxide source. It is also known as tert-butyl bicarbonate or t-BuOCO2H. TBHC is a colorless, odorless, and stable liquid that is soluble in many organic solvents.
Aplicaciones Científicas De Investigación
Síntesis de Productos Farmacéuticos
Hidrogenocarbonato de tert-butilo: se utiliza como reactivo en la síntesis orgánica, particularmente en la formación de carbamatos de tert-butilo al reaccionar con aminas. Estos carbamatos sirven como intermediarios en la síntesis de moléculas complejas, incluyendo varios productos farmacéuticos como el taxol .
Protección de Aminas
En química sintética, el This compound se emplea para la protección mono-Boc de α,ω-diamidas. Esta estrategia de protección es crucial para controlar la reactividad y la selectividad durante las transformaciones químicas .
Reacciones de Oxidación
El compuesto encuentra aplicación en reacciones de oxidación, donde se puede utilizar para oxidar compuestos bencílicos a las cetonas correspondientes, utilizando un sistema catalítico compuesto por hidroperóxido de tert-butilo (TBHP) y otros catalizadores .
Funcionalización en Etapas Tardías
This compound: juega un papel en la hidroxilación en etapas tardías en sitios de tert-butilo en moléculas densamente funcionalizadas, lo cual es significativo en la investigación farmacéutica para arquitecturas moleculares complejas .
Procesos Biocatalíticos
El grupo tert-butilo, derivado de compuestos como el this compound, se explora por su potencial aplicación en procesos biocatalíticos, incluidas las vías biosintéticas y de biodegradación .
Aditivos para Combustibles
Los derivados del this compound, como los éteres de glicerol de tert-butilo, se investigan como aditivos oxigenados para combustibles. Podrían reemplazar el éter metil tert-butílico (MTBE) en la gasolina y se consideran buenos aditivos para el diésel debido a sus propiedades de solubilidad .
Mecanismo De Acción
Target of Action
The primary target of tert-Butyl hydrogen carbonate is the tert-butyl group . This group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules .
Mode of Action
The mode of action of tert-Butyl hydrogen carbonate involves the oxidation of tert-butyl C−H bonds . This is achieved by employing an electron-poor manganese catalyst that operates in the strong hydrogen bond donor solvent nonafluoro-tert-butyl alcohol (NFTBA) and catalytically activates hydrogen peroxide to generate a powerful manganese-oxo species .
Biochemical Pathways
The tert-butyl group, which is the target of tert-Butyl hydrogen carbonate, has a unique reactivity pattern that is highlighted by its characteristic applications . It is used in chemical transformations and has relevance in nature, including its implication in biosynthetic and biodegradation pathways .
Pharmacokinetics
It is known that the compound has amolecular weight of 118.13 and a density of 1.053±0.06 g/cm3 . Its boiling point is predicted to be 160.1±23.0 °C .
Result of Action
The result of the action of tert-Butyl hydrogen carbonate is the effective oxidation of tert-butyl C−H bonds . This leads to the hydroxylation of the tert-butyl group, with primary alcohols being the dominant products .
Action Environment
The action of tert-Butyl hydrogen carbonate is influenced by the environmental factors of the reaction. For instance, the use of an electron-poor manganese catalyst and a strong hydrogen bond donor solvent like nonafluoro-tert-butyl alcohol (NFTBA) is crucial for the activation of hydrogen peroxide and the subsequent oxidation of tert-butyl C−H bonds .
Propiedades
IUPAC Name |
tert-butyl hydrogen carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-5(2,3)8-4(6)7/h1-3H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXIQBVKMABYQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199301 | |
| Record name | tert-Butyl hydrogen carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51300-90-4 | |
| Record name | Mono-tert-butyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51300-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl hydrogen carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051300904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl hydrogen carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl hydrogen carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



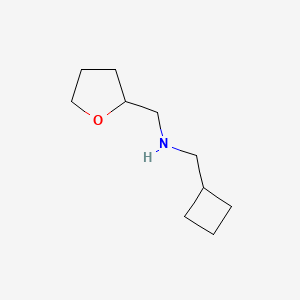


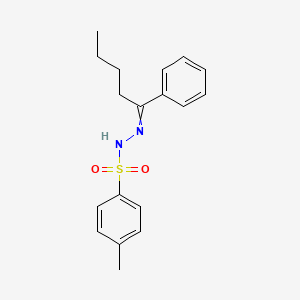


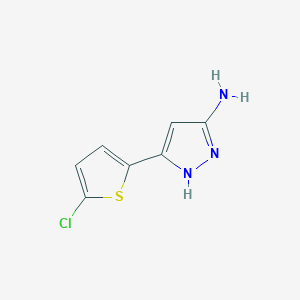

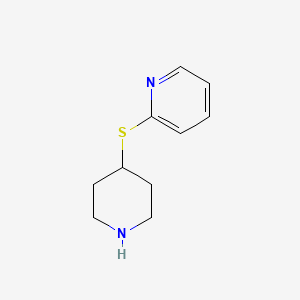

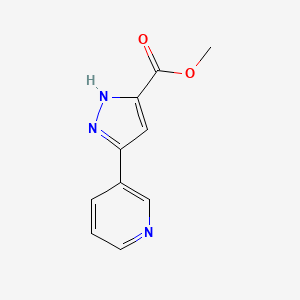
![2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol](/img/structure/B1608282.png)
